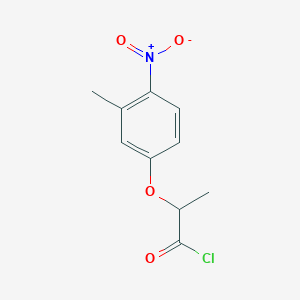
2-(3-Methyl-4-nitrophenoxy)propanoyl chloride
Vue d'ensemble
Description
“2-(3-Methyl-4-nitrophenoxy)propanoyl chloride” is a chemical compound with the molecular formula C10H10ClNO4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-4-nitrophenoxy)propanoyl chloride” consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 243.644 Da .
Applications De Recherche Scientifique
Radiopharmaceutical Development
- The synthesis of 99mTc-labeled nitrophenol radiosensitizers, including compounds related to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, has been explored for potential use in hypoxia tumor imaging. These compounds have been evaluated for their biostability in vitro and in animal models to assess their effectiveness as radiopharmaceuticals (Jalilian & Bineshmarvasti, 2005), (Jalilian et al., 2006).
Corrosion Inhibition
- Research has indicated the effectiveness of compounds similar to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride in inhibiting corrosion. Specifically, yttrium 3-(4-nitrophenyl)-2-propenoate has demonstrated significant corrosion inhibition properties for copper alloys in chloride solutions (Nam et al., 2016).
Environmental Chemistry
- The biodegradation and chemotaxis of 3-methyl-4-nitrophenol, a related compound, by Ralstonia sp. SJ98 has been studied. This research is crucial for understanding the environmental decontamination and bioremediation of similar nitrophenol compounds (Bhushan et al., 2000).
Photocatalysis
- Studies have shown that nitrophenols, structurally related to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, can form upon UV irradiation of phenol and nitrite in aqueous solutions. This has implications for understanding the photocatalytic reactions and environmental transformations of similar compounds (Vione et al., 2001).
Catalysis
- Research on water-soluble acylating agents, including studies on compounds structurally similar to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, has contributed to the development of more efficient catalytic processes in organic synthesis (Sakakibara et al., 1988).
Nanotechnology
- The application of gold nanoparticles hosted in water-soluble silsesquioxane polymer, for the electrochemical detection of nitrophenol isomers, highlights the potential use of similar structures in nanotechnology and sensor development (Silva et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-6-5-8(16-7(2)10(11)13)3-4-9(6)12(14)15/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTTYYLVHMEYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



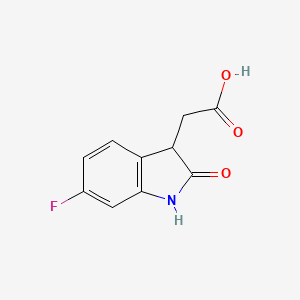
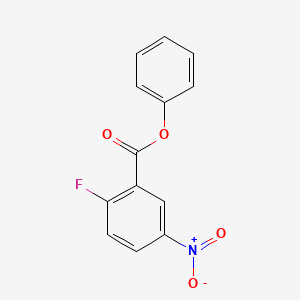
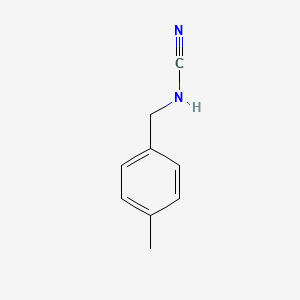
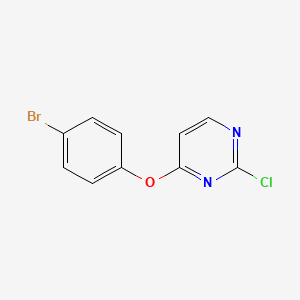
![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)
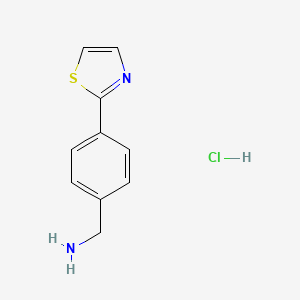
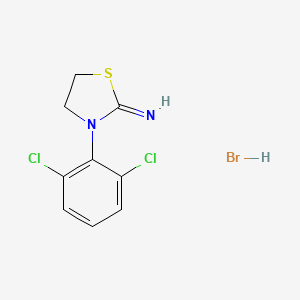

![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)

